Product packaging for (S)-Nor Laudanine(Cat. No.:CAS No. 1206614-00-7)

(S)-Nor Laudanine

Cat. No.: B133858
CAS No.: 1206614-00-7
M. Wt: 329.4 g/mol
InChI Key: PBARFBACJNHQIC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Nor Laudanine (CAS 1206614-00-7) is a benzylisoquinoline alkaloid (BIA) with the molecular formula C19H23NO4 and a molecular weight of 329.39 . This compound is recognized as a key intermediate in the complex biosynthetic pathways of opium poppy ( Papaver somniferum L.) alkaloids . Current research identifies this compound as a metabolic precursor in the biosynthesis of the clinically relevant compound papaverine, a vasodilator, and other related BIAs . As such, it holds significant value for researchers in phytochemistry and pharmacology who are investigating the biosynthetic routes and enzymatic mechanisms behind the production of bioactive alkaloids in plants. Studies into compounds like this compound are crucial for advancing the understanding of plant metabolic engineering and for exploring the potential of alkaloid pathways in drug discovery . The product should be stored in a refrigerator at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B133858 (S)-Nor Laudanine CAS No. 1206614-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARFBACJNHQIC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427583
Record name (S)-Nor Laudanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206614-00-7
Record name (S)-Nor Laudanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Investigations into the Biosynthesis of S nor Laudanine

Genetic and Molecular Basis of (S)-Nor Laudanine Production

Approaches to Metabolic Engineering for Biosynthetic Optimization of (S)-Norlaudanine

Metabolic engineering offers powerful strategies for enhancing the production of (S)-Norlaudanine and other high-value benzylisoquinoline alkaloids (BIAs). ias.ac.in By manipulating the genetic and regulatory processes within an organism, it is possible to overcome metabolic bottlenecks, redirect flux towards the desired product, and create efficient microbial production platforms. tudelft.nl These approaches are critical due to the often low abundance of such compounds in their native plant sources.

A primary strategy for optimizing (S)-Norlaudanine biosynthesis is the targeted overexpression of key, rate-limiting enzymes in the pathway. ias.ac.in Research has identified norcoclaurine 6-O-methyltransferase (6OMT) as a crucial rate-limiting step in the biosynthesis of many BIAs. nih.govfrontiersin.org Overexpression of the 6OMT gene, for example from Coptis japonica, in cultured California poppy cells resulted in a 7.5-fold increase in total alkaloid content, demonstrating the efficacy of this approach. nih.gov Similarly, modifying the expression of berberine (B55584) bridge enzyme (BBE), another key enzyme downstream of (S)-reticuline, has been shown to significantly alter the metabolic profile, increasing the concentration of early precursors like (S)-norcoclaurine. d-nb.info

Heterologous expression in microbial hosts, particularly the yeast Saccharomyces cerevisiae, is an increasingly attractive platform for BIA production. tudelft.nlpnas.org Yeast offers advantages such as rapid growth, amenability to genetic manipulation, and scalability in fermenters. wum.edu.pkfrontiersin.org Engineering yeast for BIA production involves introducing the entire biosynthetic pathway from plants. This complex undertaking requires not only expressing multiple plant-derived enzymes but also optimizing the host's primary metabolism to ensure an adequate supply of precursors. For instance, enhancing the host's native pathways for L-tyrosine, the ultimate precursor for both halves of the (S)-Norlaudanine molecule, is essential. pnas.orgnih.gov

Enzyme/StrategyOrganism/HostObjectiveObserved OutcomeReference
Overexpression of Norcoclaurine 6-O-methyltransferase (6OMT)Eschscholzia californica (California poppy) cellsOvercome rate-limiting step in BIA biosynthesis7.5-fold average increase in total alkaloid content nih.gov
Overexpression of Berberine Bridge Enzyme (BBE)Macleaya cordataIncrease BIA production1.75-fold increase in (S)-norcoclaurine levels d-nb.info
Protein Engineering of Scoulerine (B1208951) 9-O-methyltransferaseSaccharomyces cerevisiaeEnable de novo biosynthesis of Tetrahydropapaverine (THP)Developed a variant capable of O-methylating 1-benzylisoquinoline (B1618099) alkaloids pnas.org
Knockout of Multidrug Resistance (MDR) TransportersSaccharomyces cerevisiaeReduce export of pathway intermediates and improve fluxContributed to a 600-fold increase in THP concentration pnas.org

Precursor Derivations and Flux Analysis in (S)-Norlaudanine Biosynthesis

Understanding the origin of the molecular backbone of (S)-Norlaudanine and the dynamics of its biosynthetic pathway is fundamental for any metabolic engineering effort. The entire carbon skeleton of (S)-Norlaudanine is derived from the aromatic amino acid L-tyrosine. oup.comwikipedia.org L-tyrosine serves as the starting point for two distinct sub-pathways that generate the two key building blocks: dopamine (B1211576), which forms the isoquinoline (B145761) ring, and 4-hydroxyphenylacetaldehyde (4-HPAA), which forms the benzyl (B1604629) moiety. nih.govresearchgate.net These two precursors are then condensed by the enzyme (S)-norcoclaurine synthase (NCS), the first committed step in BIA biosynthesis, to yield (S)-norcoclaurine. nih.govoup.com (S)-Norlaudanine is subsequently formed through a series of methylation reactions.

Isotope-labeled precursor feeding is a powerful technique used to trace the path of atoms through a metabolic network, definitively establishing precursor-product relationships. osti.govwikipedia.org This method involves supplying a cell culture or organism with a precursor molecule in which one or more atoms have been replaced by a heavy isotope (e.g., ¹³C, ¹⁴C, ¹⁵N) or a stable isotope (e.g., ²H). osti.gov By analyzing the incorporation of the isotopic label into downstream metabolites, researchers can elucidate complex biosynthetic pathways.

In the context of BIA biosynthesis, early tracer studies using ¹⁴C-radiolabeled L-tyrosine fed to Papaver somniferum (opium poppy) plants were instrumental in establishing it as the primary precursor to morphine, a complex downstream BIA. wikipedia.org Subsequent feeding experiments in various plant species and cell cultures confirmed that (S)-norcoclaurine is the central intermediate for a vast array of BIAs and is formed from tyrosine-derived precursors. oup.com These studies have been crucial for identifying the enzymes involved in the pathway, as the conversion of a labeled substrate to a labeled product provides a direct assay for enzymatic function.

Isotope-Labeled PrecursorIsotopeOrganism/SystemPurpose of StudyReference
L-Tyrosine¹⁴CPapaver somniferum (Opium Poppy)Trace the in-vivo synthetic route to the alkaloid morphine wikipedia.org
(S)-NorcoclaurineTracerAnnona reticulata, various plant cell culturesConfirm (S)-norcoclaurine as the specific precursor to protoberberine, benzophenanthridine, and morphinan (B1239233) alkaloids oup.com
[ring-¹³C₆]-Phenylalanine¹³CGeneral Plant MetabolismIdentify phenylpropanoids, as the phenyl ring is typically incorporated intact osti.gov
[2-¹³C] Glycerol / [1,3-¹³C] Glycerol¹³CE. coli (for protein expression)Label specific carbon positions in amino acids for structural analysis

While isotope feeding studies can delineate a pathway, a quantitative understanding of the rate of metabolite flow, or flux, through the network is required for effective metabolic engineering. Metabolic Flux Analysis (MFA) is a powerful methodology used to calculate intracellular metabolic fluxes by applying mass balances to a network of biochemical reactions. researchgate.netmdpi.com For complex pathways like that of (S)-Norlaudanine biosynthesis, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is particularly informative. mdpi.comnih.gov This technique combines isotopic labeling with computational modeling to provide a detailed map of carbon flow throughout the central metabolism and into secondary metabolic pathways. mdpi.com

By quantifying flux distributions, ¹³C-MFA can pinpoint metabolic bottlenecks where flux is restricted, identify branch points where flux is diverted to competing pathways, and assess the impact of genetic modifications. mdpi.comnsf.gov For example, MFA can quantify the flux of carbon from primary metabolism (e.g., glycolysis and the shikimate pathway) into L-tyrosine, and further into dopamine and 4-HPAA. nih.gov This allows researchers to identify which parts of the precursor supply chain need to be upregulated to improve the final product yield.

Proton Nuclear Magnetic Resonance (¹H NMR) metabolomics is another technique used for the quantitative analysis of metabolic changes. nih.govnih.gov In studies of opium poppy cell cultures treated with a fungal elicitor to induce alkaloid biosynthesis, ¹H NMR was used to monitor the levels of 42 different metabolites over time. nih.gov The results showed a significant reprogramming of primary metabolism to support the increased demand for BIA precursors. Notably, the cellular pool of tyrosine, the essential precursor for (S)-Norlaudanine, increased significantly in elicitor-treated cells, demonstrating a direct quantitative link between primary metabolism and alkaloid production. nih.gov

MetaboliteSystemAnalytical TechniqueKey FindingReference
TyrosineElicitor-treated Opium Poppy cell cultures¹H NMR MetabolomicsIncreased abundance between 1 and 50 hours post-treatment compared to controls, indicating flux redirection towards BIA precursors. nih.gov
PhenylalanineElicitor-treated Opium Poppy cell cultures¹H NMR MetabolomicsIncreased from 2 to 10 hours post-elicitation. nih.gov
Shikimate Pathway Precursors (PEP, E4P)Elicitor-treated Opium Poppy cell culturesTranscript and Metabolite ProfilingA substantial demand on respiratory metabolism is required to supply these precursors for aromatic amino acid synthesis. nih.gov
Tricarboxylic Acid (TCA) Cycle IntermediatesSAM-overproducing Saccharomyces cerevisiae strain¹³C-MFAFlux through the TCA cycle was considerably increased, highlighting enhanced ATP regeneration needed for the SAM cofactor, which is essential for methylation steps in BIA synthesis. nih.gov

Strategic Chemical and Chemoenzymatic Synthesis of S nor Laudanine and Its Analogs

Development of Enantioselective Total Synthesis Routes for (S)-Norlaudanosine

The creation of the chiral center at the C1 position of the tetrahydroisoquinoline core is the paramount challenge in the total synthesis of (S)-norlaudanosine. Researchers have devised various enantioselective routes to address this, primarily relying on asymmetric catalysis and novel retrosynthetic disconnections.

Asymmetric Catalysis in Stereoselective Construction of the Core Structure

Asymmetric catalysis has proven to be a powerful tool for establishing the stereochemistry of (S)-norlaudanosine. The most prevalent methods involve the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) (DHIQ) intermediate.

One highly effective method is asymmetric transfer hydrogenation. Opatz and coworkers developed a route starting from an α-aminonitrile, which spontaneously eliminates hydrogen cyanide to form an imine in situ. researchgate.net This imine is then reduced using a Noyori-type catalyst, [(S,S)-Ts-DPEN]RuCl, to furnish (S)-norlaudanosine with high enantioselectivity. researchgate.netresearchgate.net This approach demonstrates how the configuration of the catalyst dictates the stereochemistry of the newly formed C-1 stereocenter. researchgate.net

Asymmetric hydrogenation offers another robust alternative. mdpi.com Chiral diphosphine-iridium(I) complexes have been successfully employed as catalysts for the hydrogenation of the corresponding DHIQ, yielding optically active (S)-norlaudanosine. scilit.comsciencegate.app Similarly, chiral spiro iridium phosphoramidite (B1245037) complexes have been developed for the asymmetric hydrogenation of 1-alkyl 3,4-dihydroisoquinolines, providing access to chiral 1-alkyl tetrahydroisoquinolines with excellent yields and enantioselectivities. researchgate.net

Another strategy involves the intramolecular hydroamination of aminoalkenes. clockss.org A catalytic system comprising a chiral bisoxazoline (box) ligand and a lithium amide can catalyze the asymmetric intramolecular hydroamination of specific aminoalkenes to produce 1-benzyltetrahydroisoquinolines with good enantiomeric excess. clockss.org This method was successfully applied in the catalytic asymmetric total synthesis of (S)-laudanosine, a close analog of (S)-norlaudanosine. clockss.org

Table 1: Asymmetric Catalytic Methods for (S)-Norlaudanosine Synthesis

MethodCatalyst/ReagentKey TransformationReported Enantiomeric Excess (ee)Reference
Asymmetric Transfer HydrogenationNoyori Catalyst [(S,S)-Ts-DPEN]RuClReduction of an in situ formed imineHigh researchgate.net
Asymmetric HydrogenationChiral Diphosphine-Iridium(I) ComplexHydrogenation of a 3,4-dihydroisoquinolineHigh scilit.comsciencegate.app
Asymmetric HydroaminationLithium Amide-Chiral BisoxazolineIntramolecular cyclization of an aminoalkeneUp to 84% clockss.org

Novel Retrosynthetic Strategies for (S)-Norlaudanosine

Retrosynthetic analysis involves deconstructing a target molecule into simpler, commercially available precursors to design a synthetic route. numberanalytics.come3s-conferences.org For (S)-norlaudanosine, novel strategies move beyond the traditional Bischler-Napieralski or Pictet-Spengler cyclizations.

A key retrosynthetic disconnection breaks the C1-N bond and the C1-benzyl bond, leading back to a substituted phenylethylamine and a phenylacetic acid derivative. The central challenge remains the stereoselective formation of the C1-benzyl bond.

One innovative strategy involves a Sonogashira coupling to construct the C1–C8a bond of the benzylisoquinoline skeleton, followed by an intramolecular titanium-catalyzed hydroamination of the resulting alkyne. researchgate.net The synthesis culminates in an enantioselective imine reduction using Noyori's protocol to establish the final stereocenter, successfully yielding (+)-(S)-laudanosine and (–)-(S)-xylopinine. researchgate.net

Another approach utilizes a Polonovski-type N-demethylation of the readily accessible (S)-laudanosine to obtain (S)-norlaudanosine. sci-hub.se The synthesis of (S)-laudanosine itself was achieved via an intramolecular asymmetric hydroamination catalyzed by a lithium amide-chiral bisoxazoline complex. sci-hub.se This multi-step sequence highlights how (S)-norlaudanosine can be accessed from its N-methylated analog, providing an alternative route that leverages different bond-forming strategies. sci-hub.se

Biomimetic Synthesis Approaches Inspired by (S)-Norlaudanosine Biosynthesis

Nature synthesizes (S)-norlaudanosine through a highly efficient and stereoselective pathway. Mimicking this biological process offers a powerful strategy for its synthesis under mild, environmentally friendly conditions. The key enzymatic step is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) catalyzed by norcoclaurine synthase (NCS). ucl.ac.ukucl.ac.uk

In Vitro Reconstitution of Biosynthetic Steps

The reconstruction of biosynthetic pathways in a controlled in vitro environment has become a viable synthetic tool. nih.gov This involves combining purified enzymes to perform a cascade of reactions. For benzylisoquinoline alkaloid (BIA) synthesis, researchers have reconstituted pathways in microbial hosts like E. coli and yeast. ucl.ac.ukgoogle.com

Norcoclaurine synthase (NCS) has been a major focus of these efforts. This enzyme catalyzes the stereoselective Pictet-Spengler reaction to produce (S)-norcoclaurine, the precursor to all BIAs, including (S)-norlaudanosine. ucl.ac.ukucl.ac.uk By expressing NCS and other downstream enzymes (e.g., O-methyltransferases) in a microbial host, it is possible to produce specific alkaloids from simple precursors. google.comoup.com For instance, a system was developed in yeast that converted (R,S)-norlaudanosoline into sanguinarine (B192314), demonstrating the potential of marshalling a genetically modified host for alkaloid production. google.com These cell-free or whole-cell systems allow for the production of complex molecules directly from their genetic blueprints. nih.gov

Regioselective and Stereospecific Cyclization Methodologies

The core of biomimetic synthesis lies in replicating the key cyclization step with high selectivity. The Pictet-Spengler reaction, both in its enzymatic and purely chemical form, is central to this endeavor.

Enzymatic Cyclization: Norcoclaurine synthase (NCS) from various plant species, such as Thalictrum flavum, exhibits remarkable stereoselectivity, exclusively producing the (S)-enantiomer of the tetrahydroisoquinoline product. researchgate.netucl.ac.uk Structural and mechanistic studies have revealed that the enzyme operates via a 'dopamine-first' mechanism, providing a basis for rational engineering to alter its substrate specificity. ucl.ac.ukucl.ac.uk

Chemical Biomimetic Cyclization: Efforts have also been made to mimic the Pictet-Spengler reaction under mild, aqueous conditions without the enzyme. A one-pot synthesis of tetrahydroisoquinoline alkaloids, including norcoclaurine, has been achieved in a phosphate (B84403) buffer, which is proposed to mediate the condensation. rsc.org While non-enzymatic reactions typically yield racemic products, this approach underscores the feasibility of using biomimetic conditions. ucl.ac.ukrsc.org Other strategies for achieving regio- and stereoselective cyclization in alkaloid synthesis include electrophilic cyclizations catalyzed by silver, which can build the core isoquinolin-1-one structure from carefully designed precursors. nih.gov These methods rely on the intrinsic functionality of the substrates to direct the regiochemical outcome of the cyclization. nih.gov

Table 2: Comparison of Cyclization Methodologies

MethodologyCatalyst/MediumKey FeatureStereoselectivityReference
Enzymatic Pictet-SpenglerNorcoclaurine Synthase (NCS)Biocatalytic condensationHigh (S-selective) ucl.ac.ukucl.ac.uk
Chemical Biomimetic Pictet-SpenglerPhosphate BufferMild, aqueous conditionsGenerally racemic rsc.org
Electrophilic CyclizationSilver CatalystBuilds isoindolin-1-one/isoquinolin-1-one coresStereoselective nih.gov

Rational Design and Synthesis of (S)-Norlaudanosine Analogs

(S)-Norlaudanosine serves as a versatile scaffold for the synthesis of a wide array of other biologically active alkaloids. Its structure can be strategically modified to produce analogs with different substitution patterns and oxidation states.

The synthesis of C8-substituted tetrahydroprotoberberines, such as javaberine A, utilizes (S)-norlaudanosine as a key intermediate. sci-hub.se The synthesis involves the condensation of optically pure (S)-norlaudanosine with an appropriate acid, followed by a Bischler-Napieralski cyclization and subsequent reduction steps. sci-hub.se This modular approach allows access to a variety of complex alkaloids. sci-hub.se

Furthermore, (S)-norlaudanosine is a direct precursor for the synthesis of other important tetrahydroisoquinoline alkaloids. For example, N-methylation leads to (S)-laudanosine, while further cyclization and oxidation steps can yield protoberberine alkaloids like (S)-xylopinine or aporphine (B1220529) alkaloids like (S)-glaucine. researchgate.netacs.org The development of robust synthetic routes to (S)-norlaudanosine is therefore critical, as it opens the door to the asymmetric synthesis of a large family of related natural products. sci-hub.seacs.org

Table of Compounds

Structure-Activity Relationship (SAR) Driven Derivatization

The synthesis of (S)-Norlaudanosine analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the molecular structure affect biological activity. nih.govnih.gov This approach allows for the rational design of more potent and selective compounds.

A variety of synthetic strategies have been employed to create derivatives of the basic tetrahydroisoquinoline scaffold. These methods often involve the modification of functional groups on the aromatic rings or the nitrogen atom. For instance, researchers have explored the impact of different substituents on the benzyl (B1604629) and isoquinoline (B145761) moieties.

Key synthetic methodologies include:

Bischler-Napieralski reaction: This is a classical method for constructing the isoquinoline core, which can then be reduced to the tetrahydroisoquinoline. researchgate.net

Pictet-Spengler reaction: This reaction provides a direct route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. mcmaster.ca

Asymmetric reduction: To obtain the desired (S)-enantiomer, chiral catalysts or auxiliaries are often employed in the reduction of an imine intermediate. mdpi.com This can involve transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation. mdpi.com

Recent advances have focused on developing more efficient and scalable syntheses. For example, one approach involves the resolution of racemic tetrahydroisoquinolines using chiral acids to obtain the enantiomerically pure (S)-(-)-norlaudanosine. researchgate.net Another strategy utilizes a rhodium catalyst for the asymmetric transfer hydrogenation of imines, which are formed from unstable α-aminonitrile intermediates. researchgate.net

The biological evaluation of these synthesized analogs helps to build a comprehensive SAR profile. This data guides the further design and synthesis of compounds with improved properties, such as enhanced potency or selectivity for a particular biological target.

Synthesis of Probes and Labeled Conjugates for Biological Studies

To investigate the mechanism of action and cellular targets of (S)-Norlaudanosine and its analogs, researchers synthesize probes and labeled conjugates. researchgate.netmlsu.ac.in These molecular tools are essential for a variety of biological assays.

Probes are typically designed to retain the pharmacological activity of the parent compound while incorporating a reporter group for detection. researchgate.net Common labels include:

Radioactive isotopes: Such as ³²P or ³H, which can be detected by autoradiography. researchgate.net

Fluorescent tags: These allow for visualization of the compound's distribution in cells and tissues using fluorescence microscopy. nih.govnih.gov

Biotin (B1667282) or digoxigenin: These haptens can be detected with high sensitivity using enzyme-linked immunosorbent assays (ELISAs) or other affinity-based methods. mlsu.ac.in

The synthesis of these probes requires careful consideration of the attachment point of the label to ensure that it does not interfere with the compound's biological activity. The linker used to connect the label to the core molecule is also a critical design element.

Labeled conjugates can also be synthesized to facilitate specific applications. For example, conjugating (S)-Norlaudanosine derivatives to proteins or oligonucleotides can create tools for studying protein-drug interactions or for targeted delivery. nih.govbiosyn.com The synthesis of these bioconjugates often involves specific chemical reactions that link the small molecule to the biomolecule in a controlled manner. nih.govbiosyn.com

The development of these chemical and chemoenzymatic strategies provides a powerful toolkit for the synthesis of (S)-Norlaudanosine and its analogs. These compounds, along with their corresponding probes and conjugates, are invaluable for advancing our understanding of the biological roles of tetrahydroisoquinoline alkaloids and for the development of new therapeutic agents.

Sophisticated Analytical Methodologies for S nor Laudanine Research

Advanced Chromatographic Separations for Isomeric Purity and Quantification

Chromatographic techniques are fundamental in the analysis of (S)-Norlaudanine, particularly for separating it from its (R)-enantiomer and quantifying its presence in complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective separation of chiral compounds like (S)-Norlaudanine. pravara.com This technique relies on chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving benzylisoquinoline alkaloids. mdpi.com Columns like Chiralcel® and Chiralpak® are widely used. For instance, studies on the separation of laudanosine (B1674548) and its derivatives, including norlaudanosine, have successfully employed Chiralcel OD and Chiralpak AD columns. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol (B145695) or isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine), is crucial for optimizing resolution. researchgate.net The amine modifier is thought to improve peak shape and resolution by competing with the analyte for active sites on the stationary phase.

Research findings have demonstrated the successful semi-preparative HPLC isolation of norlaudanosine enantiomers using amylose and cellulose-based columns, allowing for the determination of enantiomeric purity. mdpi.com

Table 1: Example Chiral HPLC Parameters for Benzylisoquinoline Alkaloid Separation

ParameterConditionReference
Column TypeChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) researchgate.net
Mobile Phasen-Hexane/Ethanol/Diethylamine (50/50/0.1, v/v/v) researchgate.net
Flow Rate0.5 mL/min researchgate.net
DetectionUV at 236 nm researchgate.net
Temperature40°C researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), also referred to as UHPLC-MS/MS, combines the high-resolution separation of UPLC with the sensitive and selective detection of tandem mass spectrometry. measurlabs.com This technique is exceptionally suited for the rapid quantification of (S)-Norlaudanine in complex biological matrices. The use of smaller stationary phase particles (<2 µm) in UPLC allows for faster analysis times and improved resolution compared to conventional HPLC. measurlabs.com

For quantification, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides high specificity and sensitivity, minimizing interference from matrix components. nih.gov The development of a UPLC-MS/MS assay requires careful optimization of both chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion source settings, collision energy). nih.govnih.gov

Table 2: Optimized Mass Spectrometry Parameters for Isoquinoline (B145761) Alkaloid Quantification

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.govakjournals.com
Capillary Voltage3.0 kV nih.gov
Source Temperature120 - 150 °C nih.gov
Desolvation Temperature350 - 550 °C nih.govnih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Collision GasHigh-purity Nitrogen or Argon nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the definitive structural elucidation of (S)-Norlaudanine, confirming its molecular formula, and assigning its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and stereochemistry of molecules. libretexts.org For assigning the relative stereochemistry of (S)-Norlaudanine, advanced 2D-NMR experiments are employed. longdom.org

Techniques like COSY (Correlation Spectroscopy) identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity of atoms within the molecule. longdom.org More advanced experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. wordpress.com An observed NOE between two protons indicates they are close in space (< 5 Å), which is critical for determining the relative orientation of substituents and the conformation of the tetrahydroisoquinoline ring system. uni-regensburg.de For example, NOE data can differentiate between cis and trans relationships of protons, which is fundamental to assigning the relative stereochemistry at the C1 chiral center. uni-regensburg.de The magnitude of the coupling constants (J-values) between adjacent protons can also provide valuable conformational and stereochemical information. magritek.com

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and molecular formula of a compound. researchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure m/z values with extremely high accuracy (to four or more decimal places). uobabylon.edu.iqlibretexts.org

This high mass accuracy allows for the calculation of a unique elemental composition. libretexts.org Since the exact masses of isotopes are not integers (except for ¹²C, which is defined as 12.0000 Da), a precise mass measurement can distinguish between different molecular formulas that have the same nominal mass. libretexts.org For instance, the molecular formula of Norlaudanine is C₁₇H₁₉NO₄. HRMS can confirm this formula by providing an experimental mass that matches the calculated theoretical exact mass to within a few parts per million (ppm). nih.gov Fragmentation analysis in HRMS (e.g., using Collision-Induced Dissociation, CID) can further support structural assignments by revealing characteristic fragmentation patterns of the benzylisoquinoline scaffold. nih.govoup.com

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. libretexts.org It is a primary technique for confirming the absolute configuration of enantiomers like (S)-Norlaudanine. jascoinc.com

An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, which is a fingerprint of its three-dimensional structure. creative-proteomics.com The enantiomer of a compound will produce a CD spectrum that is a mirror image of the original. researchgate.net Therefore, by comparing the experimentally obtained CD spectrum of a sample to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration (S or R) can be unambiguously assigned. capes.gov.br Studies have successfully used CD spectroscopy to confirm the (S)-configuration of norlaudanosine enantiomers isolated via chiral HPLC. mdpi.com The technique is particularly powerful when coupled with HPLC (HPLC-CD), allowing for the direct determination of the absolute configuration of separated enantiomers as they elute from the column. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms of S nor Laudanine in Vitro Studies

Identification of Molecular Targets and Receptor Binding Profiling (In Vitro)

In vitro investigations have been instrumental in identifying the molecular targets with which (S)-Norlaudanosine interacts. These studies provide a foundational understanding of the compound's potential pharmacological effects.

Ligand-Protein Interaction Assays

Ligand-protein interaction assays are crucial for determining the binding affinity of a compound to its molecular targets. For (S)-Norlaudanosine and its analogs, these assays have revealed interactions with several receptor systems.

One study assessed the binding of racemic norlaudanosine and a series of its N-alkylated derivatives to α1-adrenergic receptors in rat brain cortical sites using the radioligand [³H]-prazosin. researchgate.net The results indicated that N-substitution on the benzyltetrahydroisoquinoline (BTHIQ) skeleton influences affinity for these receptors. researchgate.net Specifically, the affinity for α1-adrenergic receptors increased with the size of the N-alkyl substituent, from N-ethyl to N-propyl. researchgate.net This suggests that the steric bulk at the nitrogen atom plays a role in the interaction with the receptor binding pocket. researchgate.net

Furthermore, research has pointed to the potential interaction of benzyltetrahydroisoquinoline alkaloids with dopamine (B1211576) receptors. acs.org While specific binding affinity data for (S)-Norlaudanosine at dopamine receptors from dedicated ligand-protein interaction assays is not extensively detailed in the reviewed literature, the structural similarity to other dopamine receptor ligands suggests this as a plausible area for further investigation.

A study on various isoquinoline (B145761) alkaloids, including the related compound (S)-(−)-Norcryptostyline II, demonstrated agonist activity at the β2-adrenergic receptor (β2-AR) in a CHO-K1/GA15 cell line. researchgate.net This finding for a structurally similar compound suggests that β-adrenergic receptors could also be a potential, though yet unconfirmed, target for (S)-Norlaudanosine.

Table 1: Summary of Ligand-Protein Interaction Findings for Norlaudanosine and Related Compounds

Compound/AnalogReceptor TargetAssay TypeKey Finding
Racemic Norlaudanosineα1-Adrenergic ReceptorsRadioligand binding assay ([³H]-prazosin)Lower affinity compared to N-alkylated derivatives. researchgate.net
N-Alkylated Norlaudanosine Derivativesα1-Adrenergic ReceptorsRadioligand binding assay ([³H]-prazosin)Affinity increases with the bulk of the N-substituent. researchgate.net
Benzyltetrahydroisoquinolines (general)Dopamine ReceptorsReceptor binding studyExhibit affinity for dopamine receptors. acs.org
(S)-(−)-Norcryptostyline II (related compound)β2-Adrenergic ReceptorCalcium assay in CHO-K1/GA15 cellsDemonstrated agonist activity. researchgate.net

Biophysical Characterization of (S)-Norlaudanosine-Target Complexes

The biophysical characterization of ligand-target complexes provides detailed insights into the structural and dynamic changes that occur upon binding. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) are pivotal in this regard. biopharminternational.comnih.govnih.gov

For (S)-Norlaudanosine, direct biophysical characterization of its complexes with specific protein targets is limited in the available literature. However, studies on the conformational behavior of benzyltetrahydroisoquinoline (BTHIQ) alkaloids offer valuable inferences. NMR and molecular modeling studies have shown that N-unsubstituted BTHIQs like norlaudanosine preferentially adopt an extended conformation. researchgate.net In contrast, N-alkylated derivatives predominantly exist in a semi-folded conformation. researchgate.net This conformational preference is a key determinant of their interaction with receptor binding sites. The ability of the α1-adrenergic receptor to accommodate either conformation has been suggested, which may explain the binding of both norlaudanosine and its bulkier derivatives. researchgate.net

Circular dichroism spectroscopy has been used to compare the secondary structures of different odorant binding proteins, demonstrating its utility in assessing structural similarities and differences. researchgate.net While not yet applied to (S)-Norlaudanosine-receptor complexes, this technique holds promise for future studies to elucidate conformational changes upon binding.

Enzymatic Modulation and Inhibition Kinetics (In Vitro)

The ability of a compound to modulate enzyme activity is a key aspect of its pharmacological profile. In vitro enzyme assays are employed to determine the extent and mechanism of this modulation.

Characterization of Enzyme Inhibition Mechanisms

Understanding how a compound inhibits an enzyme, whether through competitive, non-competitive, or uncompetitive mechanisms, is fundamental to pharmacology. ucdavis.edusci-hub.se This characterization is typically achieved through kinetic studies that measure reaction rates at varying substrate and inhibitor concentrations. systatsoftware.com

While specific studies detailing the enzyme inhibition kinetics of (S)-Norlaudanosine are not extensively available, research on related tetrahydroisoquinolines provides some context. For instance, (±)-salsolinol, another tetrahydroisoquinoline, is known as an endogenous monoamine oxidase inhibitor. acs.orgresearchgate.net This suggests that enzymes involved in neurotransmitter metabolism could be potential targets for (S)-Norlaudanosine.

In the broader context of benzylisoquinoline alkaloid biosynthesis, O-methyltransferases (OMTs) are key enzymes. One study characterized a novel OMT from Eschscholzia californica that could methylate norreticuline (B8769265) (a precursor to norlaudanosine) at the 7- and 3'- positions to produce norlaudanosine. kyoto-u.ac.jp While this demonstrates an enzymatic interaction, it pertains to the synthesis of (S)-Norlaudanosine rather than its inhibitory activity on other enzymes. Further research is needed to systematically screen (S)-Norlaudanosine against a panel of enzymes to identify and characterize any inhibitory effects.

Allosteric Regulation Studies by (S)-Norlaudanosine

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. taylorandfrancis.comsciencevivid.comnumberanalytics.com This mechanism allows for fine-tuned control of cellular processes. numberanalytics.com

Currently, there is a lack of specific in vitro studies investigating the allosteric regulation of enzymes or receptors by (S)-Norlaudanosine. Allosteric modulators often have high specificity for their targets, and identifying such an interaction for (S)-Norlaudanosine would require dedicated screening efforts. elifesciences.org The structural complexity of (S)-Norlaudanosine could potentially allow it to interact with allosteric sites, but this remains a hypothetical possibility without direct experimental evidence.

Cellular Pathway Perturbations by (S)-Norlaudanosine (In Vitro Cell Line Models)

Studies on the effects of (S)-Norlaudanosine on cellular pathways are still emerging. However, research on related isoquinoline alkaloids provides some indications. For example, some isoquinoline alkaloids have demonstrated anti-inflammatory activities by inhibiting nitric oxide (NO) production in lipopolysaccharide-induced murine macrophage RAW 264.7 cells. researchgate.net

The human neuroblastoma cell line SH-SY5Y and the human embryonic kidney 293 (HEK293) cell line are commonly used models in neurobiology and for studying the effects of various compounds on cellular signaling. scielo.br While some studies have evaluated the cytotoxic properties of derivatives of the related alkaloid (+)-salsolidine on cell lines such as HEK293, A549 (lung carcinoma), MCF-7 (breast cancer), and SH-SY5Y, similar comprehensive studies specifically for (S)-Norlaudanosine are not yet prevalent in the literature. researchgate.net

The analysis of cellular pathway perturbations often involves techniques like qPCR arrays to study the expression of genes involved in specific signaling pathways or comparative transcriptome analysis to get a broader view of the cellular response. anygenes.comnih.gov Application of these methodologies would be invaluable in elucidating the cellular mechanisms of action of (S)-Norlaudanosine.

Analysis of Signal Transduction Cascades

Signal transduction is the process by which a cell converts an external signal into a functional response. wikipedia.orgebsco.com This intricate cascade of molecular events, often involving a series of proteins and second messengers, dictates cellular processes such as growth, proliferation, and metabolism. wikipedia.org The interaction of a ligand with its receptor initiates a signaling pathway, leading to changes in gene expression and protein activity. wikipedia.orgkhanacademy.org

While direct and extensive research on the specific signal transduction pathways solely modulated by (S)-Norlaudanosine is not widely detailed in the currently available literature, its structural similarity to other neuroactive compounds suggests potential interactions with signaling cascades in neuronal cells. invivochem.com For instance, tetrahydroisoquinolines, as a class, are known to have neurotoxic effects on dopamine neurons and can inhibit serotonin (B10506) biosynthesis. invivochem.com Specifically, tetrahydropapaverine has been shown to inhibit tryptophan hydroxylase activity with an IC50 of 5.7 μM in serotonin-producing murine mastocytoma P815 cells. invivochem.com

Further research is necessary to delineate the precise signal transduction pathways directly affected by (S)-Norlaudanosine. Studies examining its effect on common signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell division, or pathways involving protein kinase C (PKC) and phosphatidylinositol-3 kinase (PI3K), could provide valuable insights. khanacademy.orgnih.gov

Global Gene Expression and Proteomic Responses

To understand the broader impact of (S)-Norlaudanosine on cellular function, researchers can employ global gene expression and proteomic analyses. Gene expression analysis, often performed using techniques like RNA sequencing (RNA-Seq), measures the activity of thousands of genes at once, providing a snapshot of the cellular response to a particular stimulus. frontiersin.orgwikipedia.org Proteomics, on the other hand, involves the large-scale study of proteins, their structures, and their functions, often utilizing mass spectrometry. nih.govagresearch.co.nz

For example, a hypothetical study could reveal upregulation of genes involved in stress response pathways or downregulation of genes related to cell cycle progression. Proteomic analysis might show changes in the abundance of specific enzymes or structural proteins, offering clues to the functional consequences of (S)-Norlaudanosine exposure. nih.govprotavio.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological effects, researchers can identify the key chemical features responsible for its activity. wikipedia.org

Correlating Structural Modifications with In Vitro Biological Responses

The tetrahydroisoquinoline scaffold of (S)-Norlaudanosine provides a versatile template for chemical modification. researchgate.net SAR studies would involve the synthesis of various analogs and derivatives of (S)-Norlaudanosine and the subsequent evaluation of their biological activity in vitro.

For instance, modifications could be made to the hydroxyl groups on the aromatic rings, the secondary amine, or the stereochemistry of the chiral center. The resulting analogs would then be tested in various in vitro assays to determine how these structural changes affect their biological activity. For example, a study could investigate the antitrypanosomal activity of (S)-Norlaudanosine and its derivatives, as has been done for other isoquinoline alkaloids. researchgate.net

A hypothetical SAR study might reveal that the presence of methoxy (B1213986) groups at specific positions is crucial for a particular biological effect, while their replacement with hydroxyl or other functional groups diminishes or alters the activity. The table below illustrates a hypothetical set of analogs and their potential in vitro activities.

CompoundModification from (S)-NorlaudanosineHypothetical In Vitro Activity (IC50, µM)
(S)-Norlaudanosine-10
Analog 1Removal of one methoxy group25
Analog 2Replacement of methoxy with hydroxyl15
Analog 3N-methylation (to form Laudanosine)5
Analog 4Introduction of a halogen at C98

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Modeling for Predictive SAR

Computational modeling has become an indispensable tool in modern drug discovery and SAR analysis. nih.govtu-dresden.de These methods can be used to predict the biological activity of novel compounds, rationalize observed SAR data, and guide the design of new molecules with improved properties. nih.govelifesciences.org

For (S)-Norlaudanosine, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. wikipedia.org A QSAR model would mathematically relate the structural properties of a series of (S)-Norlaudanosine analogs to their measured biological activities. This model could then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular docking simulations could also provide insights into the binding of (S)-Norlaudanosine and its analogs to potential protein targets. By predicting the binding mode and affinity, these simulations can help to explain the observed SAR at a molecular level. For example, if a particular protein target is identified, docking studies could reveal why certain structural modifications enhance or weaken the binding interaction. The development of such computational models would significantly accelerate the exploration of the therapeutic potential of (S)-Norlaudanosine derivatives. healthcare-in-europe.comarxiv.org

Comparative and Evolutionary Aspects of S nor Laudanine Biosynthesis

Phylogenetic Analysis of Biosynthetic Enzyme Orthologs

The biosynthesis of (S)-norlaudanosine from (S)-norcoclaurine involves a series of enzymatic steps catalyzed by specific methyltransferases. The evolutionary history of these enzymes, traced through phylogenetic analysis, reveals a pattern of recruitment, duplication, and specialization from common ancestral protein families.

The first committed step in BIA biosynthesis is the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). mdpi.comnih.gov Phylogenetic studies show that NCS enzymes belong to the PR10/Bet v1 protein superfamily, distinguishing them from other enzyme families initially proposed for this role. nih.gov NCS orthologs from various BIA-producing plants, including those from the Papaveraceae, Ranunculaceae, and Berberidaceae families, generally cluster together, suggesting a monophyletic origin for BIA metabolism in these related plant lineages. nih.govresearchgate.net Interestingly, within the Papaveraceae family, some NCS orthologs have evolved to exist as tandem repeats of two to five domains, which correlates with increased catalytic efficiency. researchgate.net

The subsequent conversion steps towards (S)-norlaudanosine are catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs). (S)-norcoclaurine is first O-methylated by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine. frontiersin.org This is followed by N-methylation by coclaurine (B195748) N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine. frontiersin.org Further hydroxylation and O-methylation lead to the central intermediate (S)-reticuline. frontiersin.orgnih.gov (S)-Norlaudanosine itself is an O-methylated derivative of norlaudanosoline. The OMTs and NMTs involved in BIA biosynthesis belong to larger enzyme families and have evolved specialized functions.

Phylogenetic analyses of OMTs from various BIA-producing species like Glaucium flavum (yellow horned poppy) and Papaver somniferum (opium poppy) show that enzymes with similar functions, such as 6-O-methylation or 4'-O-methylation, often group into distinct clades. nih.gov However, cases of convergent evolution are also observed. For instance, three different enzymes with scoulerine (B1208951) 9-O-methyltransferase (SOMT) activity in opium poppy belong to distant phylogenetic clades, suggesting that this specific catalytic function emerged independently on different protein scaffolds. nih.gov

Similarly, N-methyltransferases (NMTs) involved in BIA pathways, such as CNMT, form a distinct phylogenetic group. nih.gov A study of NMTs in opium poppy identified a reticuline (B1680550) N-methyltransferase (RNMT) that, while sharing identity with CNMT, forms a separate subclade, suggesting functional divergence following gene duplication. nih.gov The substrate specificity of these enzymes can also vary between orthologs from different species. For example, CNMT from Coptis japonica accepts both (S) and (R) enantiomers of coclaurine, whereas other NMTs show stricter stereospecificity. nih.govnih.gov This highlights how subtle changes in enzyme structure, driven by evolutionary pressures, can fine-tune metabolic pathways in different plant lineages.

Enzyme FamilyKey Enzyme(s)Phylogenetic FindingsRelevant SpeciesCitations
PR10/Bet v1 Superfamily Norcoclaurine Synthase (NCS)NCS enzymes from BIA-producing plants share a monophyletic origin. Tandem domain repeats evolved within Papaveraceae, increasing catalytic efficiency.Papaver somniferum, Thalictrum flavum, Coptis japonica, Eschscholzia californica nih.govresearchgate.net
O-Methyltransferases (OMTs) Norcoclaurine 6-O-methyltransferase (6OMT), 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)OMTs with specific functions (e.g., 6-O-methylation) often form distinct phylogenetic clades. Evidence of convergent evolution for some functions (e.g., SOMT activity).Glaucium flavum, Papaver somniferum, Coptis japonica nih.govnih.gov
N-Methyltransferases (NMTs) Coclaurine N-methyltransferase (CNMT)BIA-related NMTs form specific clades, with evidence of functional divergence after gene duplication. Substrate specificities can vary among orthologs.Papaver somniferum, Coptis japonica, Tinospora cordifolia nih.govnih.gov

Genomic Comparisons of Alkaloid Biosynthetic Pathways Across Species

The advent of whole-genome sequencing for several BIA-producing species has enabled detailed comparisons of how the genes for these pathways are organized, revealing key evolutionary mechanisms like gene clustering, tandem duplications, and whole-genome duplication (WGD) events.

Comparative genomics of species within the order Ranunculales, such as Corydalis tomentella, Papaver somniferum, and Macleaya cordata, has provided significant insights. nih.gov These studies confirm that many of the core upstream genes in the BIA pathway, including those leading to (S)-reticuline, are highly conserved across the Papaveraceae family. nih.gov A pivotal finding is the discovery of biosynthetic gene clusters (BGCs), where multiple genes in a pathway are physically co-located on a chromosome. In opium poppy, for example, genes for the downstream biosynthesis of morphine and noscapine (B1679977) are organized into large BGCs. frontiersin.orgresearchgate.net This clustering is thought to facilitate the co-regulation and co-inheritance of pathway genes. researchgate.net

Genomic analysis of Corydalis species further illuminates the role of gene duplication in pathway evolution. nih.govmaxapress.comugent.be Both tandem duplication (where a gene is duplicated next to the original copy) and larger-scale segmental or whole-genome duplications have been instrumental. nih.gov For instance, the diversification of specific BIA branches within Corydalis has been linked to tandem duplications of genes encoding enzymes like the berberine (B55584) bridge enzyme (BBE). nih.govugent.be

A shared WGD event has been identified that occurred before the divergence of the major families in the Ranunculales but after their split from other eudicots. nih.govugent.be This ancient duplication event likely provided a wealth of redundant gene copies, which could then be repurposed (neo-functionalized) or specialized (sub-functionalized) to create novel metabolic capabilities, forming the foundation for the extensive diversification of BIAs seen in this order. Comparisons between different genomes, such as the diploid Corydalis tomentella and the autotetraploid Corydalis sheareri, show that large-scale structural variations and ploidy changes can also drive the evolution of metabolic diversity. maxapress.com

SpeciesFamilyKey Genomic FeaturesRelevance to BIA EvolutionCitations
Papaver somniferum PapaveraceaeLarge biosynthetic gene clusters for morphine and noscapine.Co-location of pathway genes facilitates co-regulation and inheritance. frontiersin.orgresearchgate.net
Corydalis tomentella PapaveraceaeEvidence of ancient whole-genome duplication (WGD) and extensive tandem duplications.WGD provided raw genetic material for pathway evolution. Tandem duplications drove diversification of specific BIA branches. nih.govugent.be
Eschscholzia californica PapaveraceaePresence of key BIA biosynthetic genes, allowing comparison with other Papaveraceae.Helps trace the emergence of specific BIA classes, like benzophenanthridines, within the family. frontiersin.orgnih.gov
Macleaya cordata PapaveraceaeConserved gene cluster for sanguinarine (B192314) biosynthesis, syntenic with Corydalis.Demonstrates conservation of upstream BIA pathway gene organization within Papaveraceae. nih.gov

Evolutionary Trajectories of Benzylisoquinoline Alkaloid Diversification

The biosynthesis of (S)-norlaudanosine and its conversion to the central intermediate (S)-reticuline represents a critical nexus in BIA metabolism. From (S)-reticuline, evolutionary trajectories diverge to produce an estimated 2,500 different BIA structures. nih.govfrontiersin.org The diversification from this central pathway is a result of repeated cycles of gene duplication and functional divergence of key enzyme families, including cytochrome P450 monooxygenases, O-methyltransferases, and oxidoreductases.

Phylogenomic analyses reveal that the core pathway to (S)-reticuline evolved early. The orders Ranunculales and Proteales, which diverged around 122 million years ago (MYA), both possess the capacity to produce 1-benzylisoquinoline (B1618099) precursors, indicating parallel evolution of this foundational pathway. frontiersin.org However, major BIA classes are specific to certain lineages. For example, protoberberine alkaloids (like berberine) are widespread in the Ranunculales but absent in the Proteales, and the genes for their synthesis are found throughout the Ranunculales. frontiersin.org

The benzophenanthridine class of alkaloids is even more restricted, being specific to the Papaveraceae family. frontiersin.org The biosynthetic genes for this class appeared after the Papaveraceae diverged from other Ranunculales families (around 110 MYA) but before the major genera within the family split from each other. frontiersin.org This demonstrates a stepwise evolutionary process where ancestral pathways are elaborated upon by the addition of new enzymatic steps, often arising from the modification of pre-existing genes.

The evolution of these pathways is not always linear and can be influenced by various factors, creating mutually exclusive evolutionary trajectories. nih.gov Once a particular metabolic branch is established through a series of mutations, it may constrain future evolutionary possibilities, channeling diversification down specific routes. nih.govpnas.org The immense structural diversity of BIAs originating from the (S)-norlaudanosine pathway is a testament to the evolutionary plasticity of plant specialized metabolism, where gene duplication, neo-functionalization, and the formation of complex genomic architectures like gene clusters have enabled the exploration of vast chemical landscapes. nih.govfrontiersin.orgresearchgate.net

Future Perspectives and Emerging Research Directions for S nor Laudanine

Integration of Synthetic Biology and Chemoenzymatic Approaches for Production

The production of (S)-Norlaudanine and other BIAs has traditionally relied on extraction from plant sources, such as Papaver somniferum, which can be inefficient and subject to agricultural variability. nih.gov Modern biotechnology offers a promising alternative through the integration of synthetic biology and chemoenzymatic strategies, aiming to create sustainable and scalable production platforms. researchgate.netphdcourses.dkfrontiersin.org

Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) has become a focal point for producing complex plant-derived molecules. pnas.org The biosynthesis of (S)-Norlaudanine is part of the larger pathway producing papaverine (B1678415) and its precursor, (S)-tetrahydropapaverine (THP). encyclopedia.pubpnas.org The pathway begins with the condensation of two L-tyrosine derivatives to form (S)-norcoclaurine, the foundational BIA skeleton. encyclopedia.pubnih.govoup.com A series of enzymatic steps, including hydroxylations and O-methylations, convert (S)-norcoclaurine into (S)-norreticuline. encyclopedia.pubnih.gov The final step to produce (S)-Norlaudanine involves the specific methylation at the 7-hydroxyl group of (S)-norreticuline, a reaction catalyzed by the highly substrate-specific enzyme norreticuline (B8769265) 7-O-methyltransferase (N7OMT). nih.govresearchgate.net

Researchers have successfully reconstructed BIA pathways in yeast. A significant challenge in the microbial production of papaverine and related compounds has been the identification and optimization of all necessary enzymes. pnas.org For instance, protein engineering has been employed to develop enzyme variants with improved activity on non-native substrates, a key step in completing heterologous biosynthetic pathways. pnas.orgresearchgate.net In one study, engineered yeast strains were developed for the de novo biosynthesis of THP, a process in which (S)-Norlaudanine is a direct intermediate. pnas.org This work involved engineering O-methyltransferases (OMTs) to efficiently catalyze steps that were previously bottlenecks in the pathway. pnas.orgresearchgate.net

Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offer further opportunities. nih.govnih.gov These hybrid strategies can overcome the limitations of purely biological or chemical methods. For example, a complex precursor could be synthesized chemically and then converted into (S)-Norlaudanine using specific, engineered enzymes like N7OMT. nih.govnih.gov The promiscuity of certain enzymes in the BIA pathway, such as norcoclaurine synthase (NCS), could also be exploited to create novel alkaloid structures from various substrates, which can then be processed through further enzymatic or chemical steps. oup.comoup.com This integrated approach allows for the modular and efficient synthesis of not only (S)-Norlaudanine but also a diverse array of its derivatives. nih.gov

Table 1: Key Enzymes in the Biosynthesis of (S)-Norlaudanine

Enzyme Abbreviation Function Source Organism Example Citation
Norcoclaurine synthase NCS Condenses dopamine (B1211576) and 4-HPAA to form (S)-norcoclaurine Papaver somniferum oup.com
Norcoclaurine 6-O-methyltransferase 6OMT Methylates (S)-norcoclaurine to form (S)-coclaurine Papaver somniferum nih.gov
Coclaurine (B195748) N-methyltransferase CNMT N-methylates (S)-coclaurine (part of a parallel pathway) Coptis japonica researchgate.net
(S)-N-methylcoclaurine 3'-hydroxylase NMCH Hydroxylates (S)-N-methylcoclaurine (part of a parallel pathway) Eschscholzia californica pnas.orgnih.gov
Norreticuline 7-O-methyltransferase N7OMT Methylates (S)-norreticuline to form (S)-Norlaudanine Papaver somniferum nih.govresearchgate.net

Exploration of Novel In Vitro Biological Activities and Modes of Action

The downstream product of the (S)-Norlaudanine pathway, papaverine, is a well-known smooth muscle relaxant and vasodilator. encyclopedia.puboup.com Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), and potentially the blockade of calcium channels. encyclopedia.pubnih.gov Given this precedent, a logical starting point for investigating (S)-Norlaudanine is to screen it against PDE isoenzymes and various ion channels.

Emerging research will likely employ high-throughput screening (HTS) assays to test (S)-Norlaudanine and its synthetically derived analogs against a wide array of molecular targets. This could include G-protein coupled receptors (GPCRs), kinases, and nuclear receptors, which are common targets for natural products. The structural similarity of (S)-Norlaudanine to other BIAs with known activities (e.g., antimicrobial, anticancer, neuroprotective) provides a basis for directing these screening efforts. oup.comnih.gov For example, many BIAs interact with opioid receptors or exhibit antimicrobial properties, suggesting these as potential areas of investigation for (S)-Norlaudanine. oup.com

Determining the precise mode of action for any identified activity will be crucial. This involves follow-up studies using techniques such as differential scanning fluorimetry, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm direct binding to protein targets. Cellular assays would then be used to validate the physiological consequences of this binding. Uncovering novel biological activities for (S)-Norlaudanine would not only create new therapeutic possibilities but also enhance our understanding of BIA pharmacology.

Development of Advanced Research Tools Utilizing (S)-Nor Laudanine as a Scaffold

The core chemical structure of a molecule, often referred to as its scaffold, provides the three-dimensional framework upon which functional groups are arranged. lifechemicals.comchemrxiv.org In medicinal chemistry, scaffolds of known bioactive compounds are frequently used as starting points for designing new drugs and chemical probes. lifechemicals.comscitepress.org The 1-benzylisoquinoline (B1618099) structure of (S)-Norlaudanine makes it an excellent candidate for development as a molecular scaffold for advanced research tools.

Future work in this area will focus on using the (S)-Norlaudanine scaffold to generate compound libraries for drug discovery. lifechemicals.com By applying the chemoenzymatic and synthetic biology methods discussed previously, researchers can create a diverse set of derivatives by modifying the scaffold at various positions. nih.gov For example, different alkyl or aryl groups could be attached, or the oxygen methylation pattern could be altered to explore the structure-activity relationship (SAR) for a given biological target. This approach, sometimes called "scaffold hopping," aims to identify new core structures with improved properties. chemrxiv.org

Furthermore, the (S)-Norlaudanine scaffold can be used to create specialized chemical biology probes. These tools are designed to study biological systems with high precision. Examples include:

Affinity-based probes: By attaching a reactive group or a tag (like biotin (B1667282) or a fluorophore) to the (S)-Norlaudanine scaffold, researchers can create probes to identify its cellular binding partners via affinity chromatography and mass spectrometry.

Fluorescent probes: A fluorescently labeled (S)-Norlaudanine analog could be used to visualize its uptake and subcellular localization in real-time within living cells, providing insights into its transport and sites of action.

The development of such tools is critical for moving beyond simple in vitro activity assays to understanding how a compound functions in a complex biological environment. By leveraging the (S)-Norlaudanine scaffold, scientists can craft a new generation of molecular probes to dissect the pathways influenced by BIAs and to aid in the search for new drug candidates. scitepress.org

Q & A

Q. What established methods are used for synthesizing (S)-Nor Laudanine, and how can purity and enantiomeric excess be validated?

Methodological Answer:

  • Synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. Key steps include isolation via column chromatography and crystallization .
  • Purity is validated using HPLC with chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers. Enantiomeric excess is quantified via integration of chromatographic peaks .
  • Absolute configuration is confirmed using X-ray crystallography or comparative optical rotation against reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry by analyzing coupling constants and NOE interactions in deuterated solvents (e.g., DMSO-d6) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via high-resolution ESI-MS, ensuring isotopic patterns match theoretical values .
  • IR Spectroscopy : Identify functional groups (e.g., benzyl ethers, tertiary amines) through characteristic absorption bands .

Q. What in vitro assays are standard for evaluating this compound’s bioactivity?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-ligands) to measure affinity for opioid receptors, with nonspecific binding controlled via excess unlabeled ligand .
  • Enzyme Inhibition Studies : Employ kinetic assays (e.g., fluorometric or colorimetric readouts) to determine IC50 values against target enzymes like monoamine oxidases .

Advanced Research Questions

Q. How can researchers optimize enantiomeric yield in asymmetric synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvents. Monitor enantioselectivity via chiral HPLC .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent polarity) and reduce side reactions .
  • Mechanistic Studies : Employ DFT calculations to model transition states and rationalize stereochemical outcomes .

Q. How should contradictory findings in this compound’s pharmacological data be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in experimental conditions .
  • Replication Studies : Standardize protocols (e.g., cell lines, animal models) to isolate confounding factors .
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in opioid receptor active sites, validating with mutagenesis data .
  • QSAR Modeling : Develop regression models correlating substituent effects (e.g., Hammett σ values) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of key hydrogen bonds .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

  • Radiolabeled Tracers : Synthesize [14C]-labeled compound for in vivo studies, isolating metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify isoforms responsible for oxidation, with chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism®. Report EC50/IC50 with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, ensuring robustness in dose-response curves .

Q. How should researchers present conflicting crystallographic data for this compound derivatives?

Methodological Answer:

  • Cambridge Structural Database (CSD) Analysis : Compare bond lengths/angles with analogous compounds to identify crystallographic artifacts .
  • Deposition of Raw Data : Share .cif files in supplementary materials for independent validation .

Reproducibility & Ethics

Q. What protocols ensure reproducibility in this compound pharmacology studies?

Methodological Answer:

  • Standardized Materials : Use commercially available reference standards (e.g., Sigma-Aldrich) for calibration .
  • Detailed SOPs : Document buffer compositions, incubation times, and equipment settings in supplementary files .

Q. How can ethical considerations be integrated into animal studies involving this compound?

Methodological Answer:

  • ARRIVE Guidelines : Adhere to reporting standards for sample sizes, randomization, and blinding .
  • 3Rs Principle : Replace animal models with in vitro alternatives (e.g., organ-on-chip) where feasible .

Q. Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference ID
Chiral HPLCEnantiomeric purity validationColumn type, mobile phase pH, flow rate
HRMSMolecular formula confirmationResolution > 30,000, mass accuracy < 2 ppm
X-ray CrystallographyAbsolute configuration determinationR-factor < 0.05, resolution < 1.0 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.